8,8'-Diamino-6,6'-dimethoxy-5,5'-biquinoline
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Overview
Description
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline: is a chemical compound with the molecular formula C20H18N4O2 and a molecular weight of 346.382 g/mol It is characterized by the presence of two amino groups and two methoxy groups attached to a biquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivatives.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the methoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 8,8’-Diamino-6,6’-dihydroxy-5,5’-biquinoline
- 8,8’-Diamino-6,6’-dimethyl-5,5’-biquinoline
- 8,8’-Diamino-6,6’-difluoro-5,5’-biquinoline
Uniqueness
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(8-amino-6-methoxyquinolin-5-yl)-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C20H18N4O2/c1-25-15-9-13(21)19-11(5-3-7-23-19)17(15)18-12-6-4-8-24-20(12)14(22)10-16(18)26-2/h3-10H,21-22H2,1-2H3 |
InChI Key |
YEADNPPDXCBBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)N)OC |
Origin of Product |
United States |
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